molecular formula C10H11N5O4 B10777608 3'-Oxo-adenosine CAS No. 88508-68-3

3'-Oxo-adenosine

Cat. No.: B10777608
CAS No.: 88508-68-3
M. Wt: 265.23 g/mol
InChI Key: MIAZJCOESMXYNJ-XMRAEQSQSA-N
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Preparation Methods

The synthesis of 3’-Oxo-Adenosine typically involves the use of nucleophilic substitution reactions. One common method involves the reaction of chloroform with alkoxides, which can be performed under various conditions such as solvent-free environments, aqueous media, or organic solvents . Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity.

Chemical Reactions Analysis

3’-Oxo-Adenosine undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or other nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3’-Oxo-Adenosine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It plays a role in various biochemical pathways and can be used to study enzyme mechanisms.

    Medicine: It has potential therapeutic applications, particularly in the treatment of diseases related to purine metabolism.

    Industry: It is used in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 3’-Oxo-Adenosine involves its interaction with specific molecular targets, such as adenosylhomocysteinase. This enzyme plays a key role in the control of methylation reactions in the body. By inhibiting this enzyme, 3’-Oxo-Adenosine can affect various biochemical pathways and exert its effects .

Comparison with Similar Compounds

3’-Oxo-Adenosine is unique compared to other similar compounds due to its specific structure and functional groups. Similar compounds include:

Each of these compounds has unique properties and applications, but 3’-Oxo-Adenosine stands out due to its specific interactions and effects in biochemical pathways.

Properties

CAS No.

88508-68-3

Molecular Formula

C10H11N5O4

Molecular Weight

265.23 g/mol

IUPAC Name

(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-one

InChI

InChI=1S/C10H11N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,7,10,16,18H,1H2,(H2,11,12,13)/t4-,7-,10-/m1/s1

InChI Key

MIAZJCOESMXYNJ-XMRAEQSQSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H](C(=O)[C@H](O3)CO)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(=O)C(O3)CO)O)N

Origin of Product

United States

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